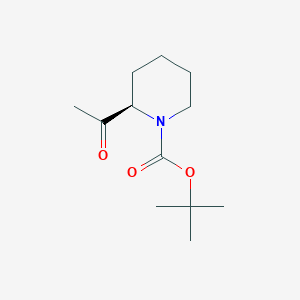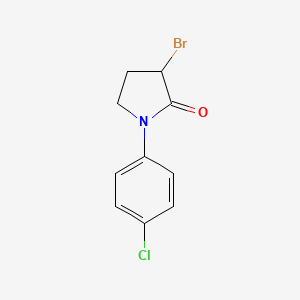
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one
Vue d'ensemble
Description
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 804555-00-8 . It has a molecular weight of 274.54 . The IUPAC name for this compound is 3-bromo-1-(4-chlorophenyl)-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one is 1S/C10H9BrClNO/c11-9-5-6-13(10(9)14)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one include a molecular weight of 274.54 . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not available in the resources.Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core component of 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. This interest is driven by the pyrrolidine ring's ability to efficiently explore pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage, a phenomenon known as "pseudorotation". A review by Li Petri et al. (2021) discusses bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, highlighting the influence of steric factors on biological activity and the structure-activity relationship (SAR) of these compounds. This work guides medicinal chemists in designing new pyrrolidine compounds with varied biological profiles (Li Petri et al., 2021).
Environmental Impact of Organochlorine Compounds
Krijgsheld and Gen (1986) assessed the impact of certain organochlorine compounds, including chlorophenols which are structurally related to 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one, on the aquatic environment. They found that chlorophenols generally exert moderate toxic effects on mammalian and aquatic life. This review provides extensive scientific data on the consequences of contamination of the aquatic environment by chlorophenols, offering insights into their persistence, bioaccumulation, and organoleptic effects (Krijgsheld & Gen, 1986).
Pyrrolidine-2-one Derivatives in Chemical Synthesis
The synthesis and applications of pyrrolidine-2-one derivatives, a category to which 3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one belongs, are crucial in the development of new pharmaceuticals and materials. Parmar et al. (2023) review the application of hybrid catalysts for the synthesis of 5H-Pyrano[2,3-d]pyrimidine scaffolds, demonstrating the broader synthetic applications and bioavailability of pyranopyrimidine cores, which are key precursors in the medicinal and pharmaceutical industries. This review underscores the significance of pyrrolidine-2-one derivatives in the synthesis of lead molecules (Parmar et al., 2023).
Propriétés
IUPAC Name |
3-bromo-1-(4-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-9-5-6-13(10(9)14)8-3-1-7(12)2-4-8/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAQTQSQFBLYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-chlorophenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



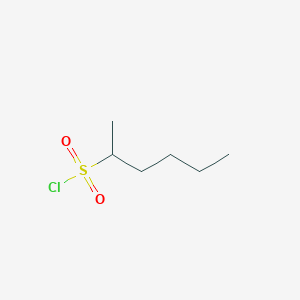
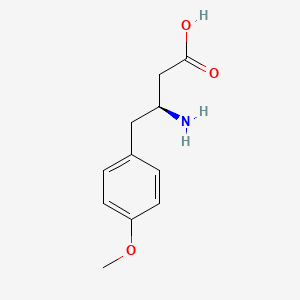
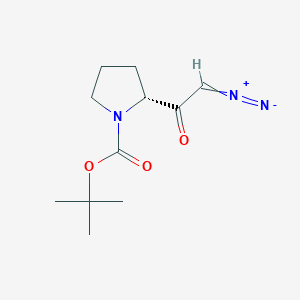
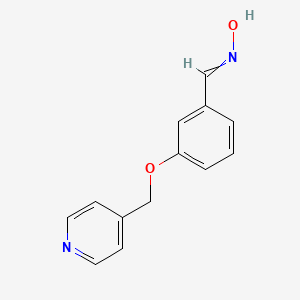
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin, HCl](/img/structure/B1441371.png)
![8-(Benzyloxy)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1441373.png)
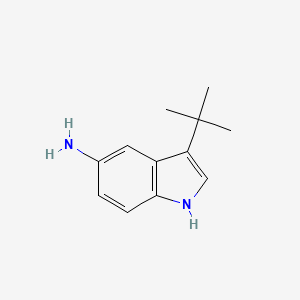
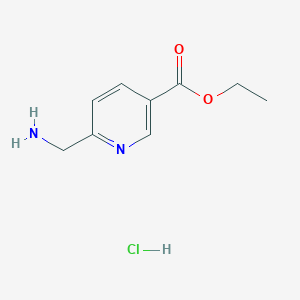

![6'-Morpholin-4-YL-3'-nitro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid ethyl ester](/img/structure/B1441379.png)
![Tert-butyl 1-oxa-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B1441380.png)
![3-[5-Chloro-2-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1441381.png)
